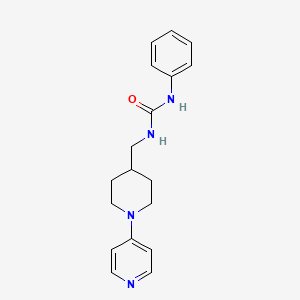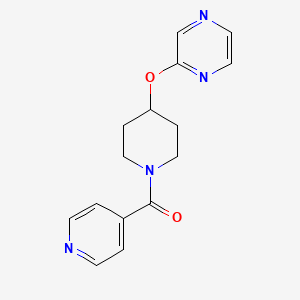![molecular formula C25H26ClN3O B2399837 1-カルバゾール-9-イル-3-[4-(2-クロロフェニル)ピペラジン-1-イル]プロパン-2-オール CAS No. 441743-97-1](/img/structure/B2399837.png)
1-カルバゾール-9-イル-3-[4-(2-クロロフェニル)ピペラジン-1-イル]プロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring, which is further substituted with a 2-chlorophenyl group
科学的研究の応用
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Medicine: Potential therapeutic applications include acting as a ligand for receptors or enzymes, contributing to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
準備方法
The synthesis of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Piperazine Ring Formation: The piperazine ring is often formed via cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Chlorophenyl Group: The piperazine ring is then substituted with a 2-chlorophenyl group using nucleophilic substitution reactions.
Linking the Carbazole and Piperazine Rings: The final step involves linking the carbazole and piperazine rings through a propanol linker, typically using reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the carbazole moiety.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism by which 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol exerts its effects involves interactions with molecular targets such as receptors, enzymes, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar compounds include other carbazole and piperazine derivatives, such as:
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol: Differing in the position of the chlorine atom on the phenyl ring.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A compound with multiple carbazole units, used as a photoredox catalyst.
Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities and biological activities.
The uniqueness of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol lies in its specific substitution pattern and the combination of carbazole and piperazine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJFJYZPYKYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399763.png)



![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)

